N~4~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE
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Overview
Description
N~4~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic compound characterized by its unique chemical structure, which includes a pyrazole ring, a sulfonyl group, and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines under acidic or basic conditions . The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base . The methoxyaniline moiety is then attached via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N~4~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or methoxyaniline moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N~4~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N4-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-Chlorophenylamino)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
- Sulfur-Containing Pyrazoles
- 3(5)-Substituted Pyrazoles
Uniqueness
N~4~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H18N4O4S |
---|---|
Molecular Weight |
386.4g/mol |
IUPAC Name |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H18N4O4S/c1-22-12-13(11-19-22)18(23)20-14-5-9-17(10-6-14)27(24,25)21-15-3-7-16(26-2)8-4-15/h3-12,21H,1-2H3,(H,20,23) |
InChI Key |
TWUBZSXSKZSAJC-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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